Methyl 4-isopropylthiazole-5-carboxylate
Description
Methyl 4-isopropylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with an isopropyl group at position 4 and a methyl ester at position 3. Its IUPAC name is methyl 4-(propan-2-yl)-1,3-thiazole-5-carboxylate. This compound is primarily recognized for its role as a pesticide intermediate, specifically as a precursor to imazamethabenz methyl ester, which is used in herbicidal formulations . The thiazole ring system, combined with its substituents, confers unique physicochemical properties, including moderate lipophilicity and stability under ambient conditions.
Properties
CAS No. |
81569-56-4 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 4-propan-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)6-7(8(10)11-3)12-4-9-6/h4-5H,1-3H3 |
InChI Key |
RALVPZQDCTYNEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-isopropylthiazole-5-carboxylate can be achieved through various methods. One efficient method involves a one-pot synthesis from commercially available starting materials. This method typically uses ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives under mild reaction conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. This method is advantageous due to its simplicity and high yield compared to traditional two-step syntheses .
Chemical Reactions Analysis
Methyl 4-isopropylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-isopropylthiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-isopropylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to various physiological effects .
Comparison with Similar Compounds
Ethyl 4-Isopropylthiazole-5-Carboxylate
Structural Difference : The ethyl ester analog replaces the methyl ester group with an ethyl group.
Impact on Properties :
- Molecular Weight : The ethyl derivative has a higher molecular weight (estimated ~20–30 g/mol increase) due to the additional methylene group.
- Applications : While the methyl ester is explicitly linked to pesticidal use, the ethyl variant is primarily listed in supplier catalogs without specified applications, suggesting it may serve as a synthetic intermediate or research chemical .
Imidazolinone Derivatives
Example: Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate Structural Difference: This compound replaces the thiazole ring with an imidazolinone ring and introduces a methyl-substituted aromatic system. Impact on Properties:
- Reactivity: The imidazolinone ring introduces a lactam structure, enhancing hydrogen-bonding capacity and acidity (pKa ~4–5).
- Applications : Used as imazamethabenz methyl ester, it targets acetolactate synthase (ALS) in weeds, demonstrating broader herbicidal activity compared to the thiazole-based analog .
Phosphate-Containing Thiazole Carboxylate
Example : 4-Methyl-5-[2-(phosphonatooxy)ethyl]-1,3-thiazole-2-carboxylate
Structural Difference : A phosphonatooxyethyl group replaces the isopropyl substituent at position 3.
Impact on Properties :
Table 1: Key Comparative Properties of Methyl 4-Isopropylthiazole-5-Carboxylate and Analogs
Research Findings and Implications
- Ester Group Influence : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, which may explain the preference for methyl derivatives in pesticidal formulations requiring rapid activity .
- Polarity and Bioavailability : Phosphate-containing analogs, while less explored, offer opportunities for tunable solubility in agrochemical delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
